Ethyl[1-(pyridin-4-yl)propyl]amine
Overview
Description
Ethyl[1-(pyridin-4-yl)propyl]amine is a chemical compound used as a pharmaceutical intermediate . It is also known as 1-(4-Pyridyl)ethylamine .
Molecular Structure Analysis
The molecular formula of 1-(4-Pyridyl)ethylamine is C7H10N2 . The average mass is 122.168 Da and the monoisotopic mass is 122.084396 Da .Scientific Research Applications
Synthesis of Heterocycles
- Novel synthetic routes have been developed for the efficient synthesis of pyrazolo[3,4-b]pyridine and tetrahydropyridines, which are significant in the preparation of pharmaceuticals and materials science. These syntheses involve condensation reactions and [4 + 2] annulation processes, highlighting the utility of pyridine derivatives in forming complex heterocyclic structures (Ghaedi et al., 2015); (Zhu et al., 2003).
Catalysis and Polymerization
- Research on pyridine-amine nickel complexes for ethylene polymerization demonstrates the influence of substituents on catalyst performance, showing how variations in pyridine and amine groups can affect the reactivity and properties of the resulting polyethylene. This underlines the role of such compounds in developing new catalyst systems for polymer production (Zai et al., 2012).
Organic Transformations
- Pyridine derivatives serve as intermediates in various organic transformations, including carbonylation reactions and the synthesis of functionalized molecules. These processes benefit from the directing effect of pyridine groups for selective C-H bond activation and subsequent functional group introductions (Inoue et al., 2009).
Material Science
- The study of alkoxide-bridged dysprosium dimers using tripodal ligands with pyridyl arms highlights the influence of ligand field tuning on single-molecule magnet (SMM) behavior. This research provides insights into designing magnetic materials with specific properties by manipulating the coordination environment around metal centers (Peng et al., 2016).
Mechanistic Insights in Organic Chemistry
- Investigations into the kinetics of aminolysis and pyridinolysis reactions offer valuable information on reaction mechanisms and the influence of substituents on reaction rates. This knowledge is crucial for understanding and optimizing organic synthesis processes (Castro et al., 2004).
Safety And Hazards
properties
IUPAC Name |
N-ethyl-1-pyridin-4-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-10(12-4-2)9-5-7-11-8-6-9/h5-8,10,12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLONKVNYUAMSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl[1-(pyridin-4-yl)propyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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